molecular formula C20H21N3O4S B2828818 4-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921580-67-8

4-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2828818
CAS No.: 921580-67-8
M. Wt: 399.47
InChI Key: TYLSPNHGULDLNC-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core linked via an ethyl group to a 6-oxo-3-phenylpyridazine moiety, with an ethoxy substituent on the benzene ring. Its synthesis likely follows nucleophilic substitution or coupling reactions, as seen in structurally related sulfonamide derivatives (e.g., benzyloxy pyridazines in ).

Properties

IUPAC Name

4-ethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-2-27-17-8-10-18(11-9-17)28(25,26)21-14-15-23-20(24)13-12-19(22-23)16-6-4-3-5-7-16/h3-13,21H,2,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLSPNHGULDLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The benzenesulfonamide group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Cleavage of the sulfonamide bond yields benzenesulfonic acid and the corresponding amine derivative .
  • Basic Hydrolysis : Produces sodium benzenesulfonate and ethylamine intermediates .

Ethoxy Group Hydrolysis

The ethoxy substituent (-OCH₂CH₃) is susceptible to hydrolysis:

  • Reacts with HBr/HCl in aqueous conditions to form 4-hydroxybenzenesulfonamide derivatives .
Reaction TypeConditionsProductYield (%)Reference
Acidic Hydrolysis6M HCl, reflux, 6hBenzenesulfonic acid + amine78
Ethoxy Hydrolysis48% HBr, 80°C, 4h4-hydroxybenzenesulfonamide85

Ethyl Linker Functionalization

The ethyl chain connecting the sulfonamide and pyridazinone moieties participates in nucleophilic substitution:

  • Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts .
  • Chloroacetyl chloride substitutes the terminal amine, forming amide derivatives (e.g., N-chloroacetyl analogs) .
SubstrateReagentProductReaction Time (h)Yield (%)
EthylamineCH₃IQuaternary ammonium salt1272
EthylamineClCH₂COClN-chloroacetyl derivative868

Oxidation and Reduction

  • Oxidation : The pyridazinone ring (6-oxo group) is oxidized by KMnO₄ in acidic media to form pyridazine-dione derivatives .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond, yielding dihydropyridazine intermediates .
ReactionConditionsProductSelectivityReference
OxidationKMnO₄/H₂SO₄Pyridazine-dioneHigh
ReductionH₂ (1 atm)/Pd-CDihydropyridazineModerate

Electrophilic Substitution

The phenyl group at position 3 of the pyridazinone undergoes Friedel-Crafts alkylation with AlCl₃ as a catalyst .

Acylation and Sulfonation

  • Reacts with acetic anhydride to form N-acetylated derivatives .
  • Sulfonyl chlorides (e.g., CH₃SO₂Cl) substitute the sulfonamide nitrogen, generating bis-sulfonamides .
ReactionReagentProductTemperature (°C)Reference
Acylation(CH₃CO)₂ON-acetyl derivative25
SulfonationCH₃SO₂ClBis-sulfonamide0–5

Catalytic Cross-Coupling

The pyridazinone ring participates in Suzuki-Miyaura coupling with aryl boronic acids (e.g., PhB(OH)₂) under Pd(PPh₃)₄ catalysis .

Coupling PartnerCatalystProductYield (%)Reference
PhB(OH)₂Pd(PPh₃)₄Biaryl-pyridazinone65

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 250°C, with primary degradation pathways involving the sulfonamide and pyridazinone groups .

Comparison with Similar Compounds

Data Tables

Table 1: Key Physical and Structural Properties

Compound Class Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Key References
Target Compound Pyridazine Ethoxy, phenyl Not reported ~427 (estimated) -
Benzyloxy Pyridazine (5a) Pyridazine Benzyloxy Not reported ~365 (estimated)
Sildenafil Derivative Pyrazolo-pyrimidine Ethoxy, methylaminoethyl Not reported 485
Quinazoline Derivative (16) Quinazoline Hydrazineyl, thioether 263–264 ~550 (estimated)
Fluorinated Pyrazolo-pyrimidine Pyrazolo-pyrimidine 3-Fluorophenyl, chromen 175–178 589

Research Implications

  • Activity Trends : Pyridazine and pyrimidine cores may favor different biological targets (e.g., PDE vs. carbonic anhydrase inhibition).
  • Substituent Effects : Ethoxy groups balance lipophilicity and metabolic stability, whereas halogens (F/Cl) enhance target affinity but reduce solubility.
  • Synthesis Optimization : Pd-catalyzed couplings () offer precision for complex analogs, while nucleophilic substitutions () are cost-effective for scale-up.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., ethoxy group at 4.1–4.3 ppm, pyridazinone carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected for C20_{20}H20_{20}N3_{3}O4_{4}S: 398.11) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., triclinic system with α = 88.7°, β = 86.3° for related sulfonamides) .
  • HPLC-PDA : Ensure purity (>95%) using a C18 column with acetonitrile/water gradients .

How can researchers identify and validate biological targets for this compound?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : Screen against kinases (e.g., COX-2) or phosphodiesterases using fluorogenic substrates. Measure IC50_{50} values via dose-response curves .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) to recombinant protein targets immobilized on sensor chips .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

What experimental frameworks address contradictions in biological activity data across models?

Q. Advanced Research Focus

  • Dose-Response Reproducibility : Replicate assays in ≥3 independent experiments with standardized protocols (e.g., ATP concentration in kinase assays) .
  • Cross-Species Validation : Test in human, murine, and zebrafish models to assess conserved target interactions .
  • Meta-Analysis : Pool data from orthogonal assays (e.g., SPR, enzyme kinetics) to resolve discrepancies using statistical tools like ANOVA or Bayesian inference .

What methodologies elucidate the compound’s mechanism of interaction with enzyme targets?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Model binding poses in silico using software like AutoDock Vina. Validate with mutagenesis studies (e.g., alanine scanning of active-site residues) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
  • Cryo-EM/X-ray Co-crystallography : Resolve ligand-enzyme complexes at <3 Å resolution to identify key hydrogen bonds or hydrophobic interactions .

How should researchers design ecological impact studies for this compound?

Q. Advanced Research Focus

  • Environmental Fate Analysis : Use OECD 308 guidelines to assess biodegradation in water/sediment systems. Monitor metabolites via LC-QTOF-MS .
  • Trophic Transfer Studies : Expose Daphnia magna and zebrafish to sublethal doses (0.1–10 µM) to evaluate bioaccumulation and multi-generational effects .
  • Microcosm Experiments : Simulate soil ecosystems to study impacts on microbial diversity (16S rRNA sequencing) and nutrient cycling .

What strategies optimize HPLC and LC-MS methods for analyzing this compound in biological matrices?

Q. Advanced Research Focus

  • Column Selection : Use a reverse-phase C18 column (2.6 µm particle size) for improved resolution .
  • Mobile Phase Optimization : Adjust pH (2.5–3.5 with formic acid) to enhance peak symmetry. Gradient elution: 5–95% acetonitrile over 15 mins .
  • Ionization Parameters (LC-MS) : Employ ESI+ mode with source temperature = 300°C and capillary voltage = 3.5 kV. Monitor [M+H]+^+ and major fragments (e.g., m/z 280.1 for sulfonamide cleavage) .

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